Product packaging for 3-Methylbenzofuran(Cat. No.:CAS No. 21535-97-7)

3-Methylbenzofuran

Cat. No.: B1293835
CAS No.: 21535-97-7
M. Wt: 132.16 g/mol
InChI Key: ZRXHLJNBNWVNIM-UHFFFAOYSA-N
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Description

Overview of Benzofuran (B130515) Class in Heterocyclic Chemistry

Benzofurans are a significant class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a furan (B31954) ring. ontosight.ai This core structure is a common motif in a vast number of natural products and synthetic compounds, making it a "privileged structure" in medicinal chemistry. taylorandfrancis.com

The benzofuran scaffold is a fundamental building block in the synthesis of a wide array of organic molecules. acs.orgnih.gov Its planar, aromatic system and the presence of an oxygen heteroatom impart unique electronic and chemical properties. This structure is found in many biologically active natural products, such as those from the Moraceae and Fabaceae plant families. acs.orgnih.gov The versatility of the benzofuran ring allows for the synthesis of derivatives with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and antitumor properties. taylorandfrancis.comresearchgate.netphytojournal.com

The study of benzofurans dates back to 1870, when William Perkin first synthesized the benzofuran ring. acs.org Early research primarily involved the isolation of benzofuran derivatives from natural sources like coal tar. The development of transition-metal-catalyzed cyclization strategies in the mid-20th century significantly advanced the ability to synthesize polysubstituted benzofurans. Over the years, numerous synthetic methodologies have been developed to construct the benzofuran nucleus, driven by the ever-increasing applications of its derivatives in medicinal and materials science. acs.orgnih.gov These methods include palladium-copper-based catalysis, ruthenium-catalyzed reactions, and acid-catalyzed cyclizations. nih.govwuxiapptec.com

Structural Significance and Core Scaffold in Organic Compounds

Specific Focus on 3-Methylbenzofuran: Research Justification and Scope

Among the many benzofuran derivatives, this compound has garnered specific research interest due to its unique substitution pattern and its potential as a precursor for more complex molecules.

While the broader class of benzofurans has been extensively studied, specific data on this compound is less abundant. Key research gaps include a comprehensive understanding of its reactivity under various conditions and the full extent of its potential applications. For instance, while initial experiments on the dearomatizing 2,3-fluoroaroylation of this compound have been conducted, further exploration of its reaction scope and optimization is needed. acs.org Additionally, systematic studies on its physicochemical properties and the development of scalable synthetic routes remain areas for further investigation. vulcanchem.com

The study of this compound and its derivatives holds significant relevance across multiple scientific disciplines.

Medicinal Chemistry: this compound serves as a key starting material for the synthesis of various biologically active compounds. researchgate.net Derivatives of this compound have been investigated for their potential as antitumor agents, particularly against non-small cell lung cancer. tandfonline.comresearchgate.net Research has also explored the synthesis of aryl (3-methyl-benzofuran-2-yl) ketoximes and their derivatives for their antifungal activities. koreascience.kr Furthermore, amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have shown promise as anticancer agents. researchgate.net

Materials Science: Benzofuran derivatives, in general, are utilized in the creation of organic materials, such as those used in organic field-effect transistors. rsc.org The unique electronic properties of the benzofuran core suggest that derivatives of this compound could also find applications in the development of novel organic electronic materials. evitachem.com

The following table provides a summary of key derivatives of this compound and their research applications:

DerivativeResearch Application
This compound-2-carbohydrazideSynthesis of compounds with antimicrobial activity. researchgate.net
Amide derivatives of 3-methyl-benzofuran-2-carboxylic acidInvestigated for anticancer activity against lung and breast cancer cell lines. researchgate.net
Aryl (3-methyl-benzofuran-2-yl) ketoximesStudied for their antifungal properties. koreascience.kr
3-(Morpholinomethyl)benzofuran derivativesEvaluated for antiproliferative activities against non-small cell lung cancer cell lines. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O B1293835 3-Methylbenzofuran CAS No. 21535-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXHLJNBNWVNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175871
Record name 3-Methylbenzofuran
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21535-97-7
Record name 3-Methylbenzofuran
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Record name 3-Methylbenzofuran
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Record name 3-Methylbenzofuran
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Record name 3-methylbenzofuran
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Ii. Advanced Synthetic Methodologies for 3 Methylbenzofuran and Derivatives

Strategic Approaches to the 3-Methylbenzofuran Core Structure

The construction of the this compound framework can be achieved through various strategic approaches, ranging from classical cyclization reactions to modern catalytic systems. These methods offer different levels of efficiency, regioselectivity, and substrate scope.

Classical and Contemporary Cyclization Reactions for Benzofuran (B130515) Formation

The formation of the benzofuran ring system is often accomplished through the cyclization of appropriately substituted precursors. Both classical and contemporary methods are employed to achieve this transformation.

One of the most traditional and enduring methods for benzofuran synthesis is the Perkin rearrangement . This reaction typically involves the base-catalyzed rearrangement of a 3-halocoumarin. For instance, the synthesis of this compound-2-carboxylic acids can be achieved from 3-bromocoumarins. nih.gov A notable advancement in this classical method is the use of microwave irradiation, which significantly reduces reaction times from hours to minutes while maintaining high yields. nih.govnih.gov For example, 3-methyl-6-propoxybenzofuran-2-carboxylic acid was synthesized from 3-bromo-4-methyl-7-propoxy coumarin (B35378) by refluxing with 10% ethanolic KOH. tandfonline.com

Contemporary methods often rely on transition metal catalysis, which offers milder reaction conditions and broader functional group tolerance. Palladium-catalyzed reactions, in particular, have emerged as powerful tools. For instance, the intramolecular cyclization of o-alkynylphenols is a widely used strategy. acs.org These reactions can be catalyzed by various palladium complexes, leading to the regioselective formation of the benzofuran ring. rsc.org Gold catalysts have also been employed for the cycloisomerization of o-alkynylphenols to furnish the benzofuran core.

Another modern approach involves the acid-catalyzed cyclization of α-phenoxyketones. This intramolecular Friedel-Crafts-type reaction is a common strategy for constructing the furan (B31954) ring onto a benzene (B151609) nucleus. oregonstate.edu

Regioselective Synthesis Techniques

Controlling the regioselectivity of the cyclization is paramount in the synthesis of specifically substituted benzofurans like this compound.

The Perkin rearrangement of 3-bromo-4-methylcoumarins is an inherently regioselective method that yields this compound-2-carboxylic acids. The reaction proceeds through a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution that selectively forms the furan ring with the methyl group at the 3-position. nih.govnih.gov

The cyclization of o-alkynylphenols also provides a high degree of regioselectivity. The substitution pattern on the starting material dictates the final substitution on the benzofuran ring. For example, palladium-catalyzed cyclization of a 1-(o-hydroxyphenyl)propyne derivative will specifically yield a this compound. This regioselectivity arises from the 5-exo-dig cyclization pathway favored by these systems. acs.org

A novel and highly regioselective method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edu This cascade reaction, promoted by a combination of a Lewis acid (AlCl₃) and a Brønsted acid (TFA), allows for the programmable synthesis of highly substituted benzofuranones, which can then be converted to the corresponding benzofurans. The substitution pattern of the final product is directly controlled by the substituents on the starting pyrone and nitroalkene. For instance, the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with a suitable nitroalkene can lead to the formation of a 7-methylbenzofuran-2(3H)-one with high regioselectivity. oregonstate.edu

Cascaderesearchgate.netresearchgate.net-Sigmatropic Rearrangement/Aromatization Strategies

A sophisticated and atom-economical approach to synthesize 2-aryl-3-methylbenzofuran derivatives involves a cascade researchgate.netresearchgate.net-sigmatropic rearrangement followed by an aromatization step. researchgate.netnih.gov This strategy has been successfully applied to the collective synthesis of several natural products. researchgate.netnih.govresearchgate.net

The key step is a thermally promoted Claisen-type rearrangement of an aryl allyl ether precursor, which is typically formed via a Mitsunobu reaction between a benzofuran-3-ylmethanol (B1608344) and a phenol (B47542) derivative. researchgate.net This is followed by an in-situ aromatization to furnish the stable 2-(this compound-2-yl)phenol scaffold. The reaction is often carried out at elevated temperatures, sometimes with silica (B1680970) gel to promote the rearrangement and subsequent dehydration/aromatization. researchgate.netresearchmap.jp

This methodology has proven to be robust and practical, even on a gram scale, for the synthesis of a variety of natural products containing the 2-(this compound-2-yl)phenol core. researchgate.netnih.gov

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further functionalized to create a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Substituted this compound-2-carboxylic Acid Derivatives

A key intermediate for the derivatization of this compound is this compound-2-carboxylic acid. This compound can be readily prepared via the Perkin rearrangement of 3-bromo-4-methylcoumarins, as previously mentioned. nih.govtandfonline.com For example, 3-methyl-6-propoxybenzofuran-2-carboxylic acid has been synthesized in a multi-step sequence starting from resorcinol (B1680541) and ethyl acetoacetate. tandfonline.com

With the carboxylic acid in hand, a plethora of derivatives can be accessed, most notably through amide bond formation.

A recent study detailed the design and synthesis of a series of amide derivatives of substituted this compound-2-carboxylic acid with various nitrogen-containing moieties, including aryl sulfonamide piperazines, aryl hydrazides, and aryl hydrazines. tandfonline.comresearchgate.net These derivatives were synthesized with the aim of evaluating their anticancer activity. tandfonline.comresearchgate.nettandfonline.com

The general synthetic procedure involves the coupling of the this compound-2-carboxylic acid with the desired amine, hydrazide, or hydrazine (B178648) using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (B109758) (DCM). tandfonline.com

Table 1: Synthesis of 3-Methyl-6-propoxybenzofuran-2-carboxamide Derivatives with Aryl Sulfonamide Piperazines tandfonline.com

Compound IDAryl Sulfonamide PiperazineYield (%)
10a N-(phenylsulfonyl)piperazine72
10b N-(4-methylphenylsulfonyl)piperazine75
10c N-(4-chlorophenylsulfonyl)piperazine78
10d N-(4-bromophenylsulfonyl)piperazine80
10e N-(naphthalen-2-ylsulfonyl)piperazine70

Data sourced from Patil et al. (2022).

Table 2: Synthesis of 3-Methyl-6-propoxybenzofuran-2-carbohydrazide Derivatives tandfonline.com

Compound IDAryl HydrazideYield (%)
12a Isonicotinohydrazide68
12b 4-Hydroxybenzohydrazide70
12c 4-Chlorobenzohydrazide72
12d 3,5-Dinitrobenzohydrazide65

Data sourced from Patil et al. (2022).

Table 3: Synthesis of N'-Aryl-3-methyl-6-propoxybenzofuran-2-carbohydrazide Derivatives tandfonline.com

Compound IDAryl HydrazineYield (%)
14a Phenylhydrazine65
14b 4-Nitrophenylhydrazine68
14c 2,4-Dinitrophenylhydrazine70

Data sourced from Patil et al. (2022).

These studies demonstrate the versatility of the this compound-2-carboxylic acid scaffold in generating a library of diverse amide derivatives for biological screening.

Ketoxime Derivatives

The synthesis of ketoxime derivatives of this compound has been a subject of study, focusing on creating new compounds with potential biological applications. cancerresgroup.usnih.gov Aryl (3-methyl-benzofuran-2-yl) ketoximes are typically synthesized from the corresponding 2-aroyl-3-methyl-benzofurans. researchgate.net The general procedure involves reacting the ketone with hydroxylamine (B1172632) hydrochloride in a suitable solvent, often in the presence of a base. researchgate.net This reaction leads to the formation of the oxime functional group at the carbonyl carbon.

Researchers have synthesized various aryl (3-methyl-benzofuran-2-yl) ketoximes and their ether and ester derivatives. koreascience.kr The structural elucidation of these compounds is commonly performed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry, as well as elemental analysis. cancerresgroup.uskoreascience.kr Furthermore, metal complexes of these ketoxime derivatives have also been prepared and characterized. longdom.org One study specifically reports the X-ray analysis of a (3-methyl-benzofuran-2-yl) ketoxime derivative, providing definitive structural confirmation. cancerresgroup.us

PrecursorReagentProduct TypeAnalytical Methods
2-Aroyl-3-methyl-benzofuranHydroxylamine hydrochlorideAryl (3-methyl-benzofuran-2-yl) ketoximeIR, ¹H-NMR, Mass Spec, Elemental Analysis
Aryl (3-methyl-benzofuran-2-yl) ketoximeVarious electrophilesKetoxime ethers and estersIR, ¹H-NMR, Mass Spec, Elemental Analysis
Aryl (3-methyl-benzofuran-2-yl) ketoximeMetal saltsMetal complexesIR, ¹H-NMR, Mass Spec, Elemental Analysis
Ester Derivatives (e.g., Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate)

Ester derivatives of this compound serve as crucial intermediates for the synthesis of more complex molecules. A notable example is ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate. guidechem.comchemscene.comambeed.com The synthesis of this compound can be approached through methods like the etherification and subsequent dehydrative cyclization of o-hydroxyacetophenones.

Another key ester, ethyl this compound-2-carboxylate, is a precursor for various derivatives. nih.govtandfonline.com For instance, it can be converted into this compound-2-carbohydrazide through a nucleophilic substitution reaction with hydrazine hydrate. nih.govtandfonline.com This carbohydrazide (B1668358) is a versatile building block for synthesizing a range of heterocyclic systems. nih.gov

The general synthesis for such esters often involves the reaction of a substituted 2-hydroxy acetophenone (B1666503) with an α-haloacetate, followed by intramolecular cyclization. For example, 5-chloro-2-hydroxy acetophenone reacts with ethyl chloroacetate (B1199739) to form an intermediate which, upon cyclization, yields the corresponding ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. ijpsonline.com

Incorporation of Specific Pharmacophoric Groups (e.g., Morpholino, Ferrocene)

The incorporation of specific pharmacophoric groups, such as morpholine (B109124) and ferrocene (B1249389), onto the this compound scaffold has been explored to develop novel compounds.

Morpholino Derivatives: The synthesis of 3-(morpholinomethyl)benzofuran derivatives has been achieved through the Mannich reaction. A typical procedure involves refluxing ethyl 3-(bromomethyl)benzofuran-2-carboxylate with an excess of morpholine in a suitable solvent like acetonitrile (B52724), using a base such as anhydrous potassium carbonate. tandfonline.com This results in the substitution of the bromine atom with the morpholino group, yielding ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate. tandfonline.com This ester can then be converted to the corresponding hydrazide, which serves as a starting point for creating a variety of derivatives. tandfonline.comresearchgate.net

Ferrocene Derivatives: Ferrocene-containing benzofuran hybrids have been synthesized using transition metal-catalyzed reactions. mdpi.com One strategy involves a Sonogashira coupling reaction to attach an ethynyl (B1212043) moiety to the benzofuran core, followed by an azide-alkyne cycloaddition with a ferrocene-containing reactant like ferrocenylmethylazide. mdpi.com Another approach is the Friedel-Crafts acylation of ferrocene with a this compound-2-carbonyl chloride, though this can lead to mixtures of mono- and di-substituted products. magritek.com Palladium- and copper-catalyzed reactions have been effectively used to create these hybrid molecules, which are characterized by methods including NMR, FTIR, and cyclic voltammetry. mdpi.comresearchgate.net

PharmacophoreSynthetic MethodStarting Material ExampleProduct Example
MorpholinoMannich-type reactionEthyl 3-(bromomethyl)benzofuran-2-carboxylateEthyl 3-(morpholinomethyl)benzofuran-2-carboxylate tandfonline.com
FerroceneSonogashira coupling & Cycloaddition2-Iodo-3-methylbenzofuranFerrocene-triazole-benzofuran hybrid mdpi.com
FerroceneFriedel-Crafts AcylationFerrocene, this compound-2-carbonyl chlorideAcetylferrocene (as a model) magritek.com

Synthesis of Azetidinone and Thiazolidinone Derivatives from 5-Chloro-3-methylbenzofuran (B75481)

The 5-chloro-3-methylbenzofuran scaffold is a valuable starting point for the synthesis of various heterocyclic derivatives, including azetidinones (β-lactams) and thiazolidinones.

Azetidinone Derivatives: The synthesis typically begins with 1-(5-chloro-3-methyl-1-benzofuran-2-yl)ethanone, which is first converted to its hydrazone by condensation with hydrazine hydrate. researchgate.netsphinxsai.com This hydrazone is then reacted with various aromatic aldehydes to form the corresponding Schiff bases (benzaldehyde[1-(5'-chloro-3'-methyl-1-benzofuran-2'-yl)ethylidine]hydrazones). researchgate.netsphinxsai.com The crucial step of forming the four-membered azetidinone ring is achieved by the cyclization of these Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine in a solvent such as dioxane. researchgate.netsphinxsai.comscirp.org

Thiazolidinone Derivatives: Similarly, the synthesis of thiazolidinone derivatives starts from the same Schiff bases derived from 5-chloro-3-methyl-2-acetylbenzofuran. researchgate.netsphinxsai.com These Schiff bases undergo cyclocondensation with thioglycolic acid (mercaptoacetic acid) to yield the 4-thiazolidinone (B1220212) ring. researchgate.nettsijournals.com An alternative route involves the reaction of 1-(5-chloro-3-methylbenzofuran-2-yl)ethanone with a thiosemicarbazide, followed by cyclization with reagents like ethyl bromoacetate (B1195939) to form the thiazolidinone ring system. ijcps.org

Target RingKey PrecursorCyclizing AgentReference
AzetidinoneSchiff base from 5-chloro-3-methyl-2-acetylbenzofuranChloroacetyl chloride researchgate.netsphinxsai.com
ThiazolidinoneSchiff base from 5-chloro-3-methyl-2-acetylbenzofuranMercaptoacetic acid researchgate.nettsijournals.com
ThiazolidinoneThiosemicarbazone of 5-chloro-3-methyl-2-acetylbenzofuranEthyl bromoacetate ijcps.org

Generation of Azoles and Azolo-Azines via 3-(this compound-2-yl)-3-oxopropanenitrile

The compound 3-(this compound-2-yl)-3-oxopropanenitrile is a highly versatile synthon for the creation of a wide array of nitrogen-containing heterocyclic systems, specifically azoles and fused azolo-azines. researchgate.netresearchgate.net This precursor is typically prepared by the reaction of ethyl this compound-2-carboxylate with acetonitrile in the presence of a strong base like sodium hydride. researchgate.netjrespharm.com

The reactivity of the β-ketonitrile moiety allows for numerous cyclization reactions. For instance:

Pyrazoles: Reaction with hydrazine derivatives yields aminopyrazole derivatives. researchgate.net

Thiadiazoles: Treatment with phenyl isothiocyanate affords a thioacetanilide (B1681303) intermediate, which can be further cyclized with hydrazonoyl chlorides to produce 1,3,4-thiadiazole (B1197879) derivatives. capes.gov.br

Triazines: Reaction with diazonium salts followed by treatment with hydrazines can lead to the formation of fused pyrazolo[5,1-c] sphinxsai.comijcps.orgCurrent time information in Bangalore, IN.triazine systems. tandfonline.comacs.org

Other Azoles: The precursor has been used to synthesize a variety of other heterocycles including pyridazines, 1,2,4-triazoles, and 1,3,4-oxadiazoles through different reaction pathways. capes.gov.brdntb.gov.uamdpi.com

The utility of this synthon lies in its capacity to react with various dinucleophiles to construct five- and six-membered heterocyclic rings fused to or substituted with the this compound core. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Exploration of Reaction Mechanisms (e.g., Diels-Alder cycloaddition, intramolecular Friedel-Crafts-type condensation)

Diels-Alder Cycloaddition: The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. libretexts.orgwikipedia.org While not a direct route to this compound itself, it is a key strategy for constructing substituted cyclic systems that can be precursors to complex benzofuran derivatives. For example, a furan can act as the diene in a Diels-Alder reaction with a suitable dienophile. The resulting oxabicycloheptene adduct can then undergo further transformations. A recent study described a synthesis of polycyclic compounds starting from bio-based 5-(hydroxymethyl)furfural (HMF), where a Diels-Alder cycloaddition of the furan core was a critical step. mdpi.com The mechanism is concerted, involving a cyclic transition state where two new sigma bonds are formed simultaneously. libretexts.org

Intramolecular Friedel-Crafts-type Condensation: A classic and widely used method for constructing the furan ring of benzofurans is through an intramolecular Friedel-Crafts-type condensation. oregonstate.edu This reaction typically involves the cyclization of an α-phenoxycarbonyl compound. oregonstate.edu The mechanism proceeds via the formation of an acylium ion or a related electrophilic species, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution, closing the five-membered ring.

The regiochemical outcome of this cyclization is a critical consideration. oregonstate.edu If the phenoxy group has two unsubstituted ortho positions, a mixture of regioisomers can result. Often, sterics dictate the major product, favoring cyclization at the less hindered position. oregonstate.edu For example, the cyclization of a meta-substituted phenoxy ketone generally leads to the 3,6-disubstituted benzofuran as the major product over the 3,4-disubstituted isomer. oregonstate.edu Lewis acids like tin(IV) chloride or strong protic acids like triflic acid are commonly used to promote the reaction. nih.govrsc.org This strategy has been employed in the total synthesis of various natural products containing the benzofuran core. nih.govrsc.org

Role of Catalysts and Reagents in Stereocontrol and Yield Optimization

The synthesis of this compound and its derivatives often requires precise control over stereochemistry and reaction yields, a feat accomplished through the strategic use of catalysts and reagents. oatext.com Catalysis plays a central role in improving reaction efficiency, enabling milder reaction conditions, and directing the reaction toward a specific pathway to minimize byproducts. mdpi.com

In the oxidation of this compound, manganese(III) porphyrins have been employed as catalysts to mimic cytochrome P450 enzymes. mdpi.com These reactions, conducted at room temperature with hydrogen peroxide as the oxidant, can achieve high conversions (over 95%). mdpi.com The selectivity of these oxidations is highly dependent on the catalyst and co-catalyst used. For instance, using a cationic Mn(III) porphyrin with acetic acid as a co-catalyst resulted in a 99% conversion of this compound with 99% selectivity to the corresponding epoxide, which then undergoes further transformations. mdpi.com In contrast, a neutral Mn(III) porphyrin with ammonium (B1175870) acetate (B1210297) led to the formation of this compound-2(3H)-one as the major product. mdpi.com

Ruthenium catalysts, specifically [Ru(p-cymene)Cl2]2, have been utilized in the redox-neutral C-H functionalization and reaction with alkynes to synthesize substituted benzofurans. rsc.org The efficiency of these reactions can be significantly influenced by additives. For example, the addition of AgOAc as an additive can dramatically improve the yield of the desired benzofuran derivative. rsc.org

The table below summarizes the impact of different catalysts and reagents on the synthesis of this compound derivatives.

Catalyst/Reagent SystemSubstrate(s)ProductYieldKey FindingsReference
Cationic Mn(III) Porphyrin / H₂O₂ / Acetic AcidThis compoundEpoxide Intermediate99% Conversion, 99% SelectivityHigh conversion and selectivity are achievable under mild, biomimetic conditions. mdpi.com
Neutral Mn(III) Porphyrin / H₂O₂ / NH₄OAcThis compoundThis compound-2(3H)-oneMajor ProductThe choice of co-catalyst significantly alters the product distribution. mdpi.com
[Ru(p-cymene)Cl₂]₂ / AgOAcN-pivaloyloxyphenol, AlkyneSubstituted BenzofuranHighAdditives like AgOAc are crucial for optimizing yield in Ru-catalyzed reactions. rsc.org
CuI / 1,10-phenanthrolineThiophene derivativeThieno[3,2-b]benzofuranup to 97%Efficient intramolecular C-O bond formation for the synthesis of fused heterocycles. acs.org
Pd(OAc)₂ / bpySubstituted Phenols and AlkynesSubstituted Benzofurans58-94%Palladium catalysis allows for a broad substrate scope in benzofuran synthesis. acs.org

Enantioselective Synthesis Strategies for Chiral Derivatives

The development of enantioselective methods for synthesizing chiral derivatives of this compound is a significant area of research, driven by the potential biological activity of these compounds. Chiral catalysts are instrumental in achieving high enantioselectivity.

One prominent strategy involves the use of chiral-at-metal rhodium(III) complexes for the C2-nucleophilic functionalization of 3-aminobenzofurans with α,β-unsaturated carbonyl compounds. This method has successfully produced a variety of C2-substituted benzofuran derivatives in high yields (76–99%) and with excellent enantioselectivities (up to 98% ee). rsc.org

Organocatalysis also presents a powerful approach. For instance, chiral bifunctional organocatalysts, such as those incorporating a tertiary amine and a urea (B33335) group, have been effectively used in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates, achieving yields up to 87% and enantioselectivities up to 95% ee. rsc.org While not directly synthesizing this compound derivatives, this demonstrates the potential of organocatalysis for creating chiral centers in related heterocyclic systems.

Biocatalysis offers another avenue for highly stereoselective transformations. Engineered myoglobin (B1173299) variants have been used for the cyclopropanation of benzofurans, yielding stereochemically dense 2,3-dihydrobenzofurans with exceptional diastereo- and enantioselectivity (>99.9% de and ee). nih.gov This biocatalytic approach complements traditional metal-catalyzed methods and provides access to enantiopure building blocks. nih.gov

The table below details various enantioselective strategies for producing chiral derivatives related to the this compound scaffold.

Catalyst SystemReaction TypeProduct TypeYieldEnantiomeric Excess (ee)Key FindingsReference
Chiral-at-metal Rhodium(III) ComplexC2-Nucleophilic FunctionalizationC2-Substituted Benzofurans76-99%up to 98%Highly efficient for creating chiral C2-substituted benzofurans. rsc.org
Chiral Bifunctional Organocatalyst (tertiary-amine-urea)Aldol-Cyclization Rearrangement3-Substituted Isoindolinonesup to 87%up to 95%Demonstrates the power of organocatalysis in creating chiral heterocyclic structures. rsc.org
Engineered Myoglobin (Biocatalyst)Cyclopropanation2,3-DihydrobenzofuransHigh>99.9%Biocatalysis provides a highly selective route to enantiopure dihydrobenzofuran scaffolds. nih.gov
Cu/Spirocyclic-pyrrolidine-oxazoline (SPDO) ComplexAsymmetric Formal [3+2] CycloadditionAxially Chiral BenzofuransSatisfactoryGood to ExcellentEnables the synthesis of structurally diverse and atropisomeric benzofurans. researchgate.net
(-)-B-chlorodiisopinocampheylboraneEnantioselective Reduction(S)-(Benzofuran-3-yl)oxirane-71%A chiral boron reagent for the synthesis of chiral benzofuran epoxides. researchgate.net

Iii. Advanced Biological and Pharmacological Investigations of 3 Methylbenzofuran Derivatives

Anticancer Activity Studies

Derivatives of 3-methylbenzofuran have emerged as a significant area of research in the quest for novel anticancer agents. nih.gov The introduction of various substituents onto the benzofuran (B130515) scaffold has been shown to markedly influence their biological activity, enhancing cytotoxic properties against a range of cancer cell lines.

The anticancer potential of this compound derivatives has been evaluated against a diverse panel of human cancer cell lines. These studies are crucial for identifying compounds with potent and selective antiproliferative activity.

Two series of this compound and 3-(morpholinomethyl)benzofuran derivatives were synthesized and tested against non-small cell lung carcinoma cell lines, A549 and NCI-H23. nih.gov The derivatives demonstrated efficient growth inhibition with IC₅₀ values ranging from 1.48–47.02 µM for A549 cells and 0.49–68.9 µM for NCI-H23 cells. nih.govresearchgate.net Notably, the this compound derivative 4c , featuring a para-methoxy group on the terminal phenyl ring, exhibited the highest antiproliferative activity against the A549 cell line with an IC₅₀ of 1.48 µM. nih.gov In the NCI-H23 cell line, 3-(morpholinomethyl)benzofurans 15a , 15c , and 16a showed excellent activity with IC₅₀ values of 2.52, 2.21, and 0.49 µM, respectively. nih.gov

Further studies on newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed selective cytotoxicity. nih.gov Nine derivatives were tested against four cancer cell lines: chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1). nih.gov Two compounds, 6 and 8 , demonstrated selective action towards K562 cells. nih.gov Specifically, bromoalkyl and bromoacetyl derivatives of benzofurans showed the highest cytotoxicity. nih.gov

Another study investigated amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid against A549 and MCF-7 (breast cancer) cell lines. tandfonline.com Compound 12b showed excellent activity against the A549 lung cancer cell line with an IC₅₀ value of 0.858 µM, while compound 10d was effective against the MCF-7 breast cancer cell line with an IC₅₀ of 2.07 µM. tandfonline.com

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were also examined. mdpi.com Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7 ) was most active against A549 cells, whereas methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 ) showed significant activity against both A549 and HepG2 (liver cancer) cells. mdpi.com

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
4c A5491.48 nih.gov
15a NCI-H232.52 nih.gov
15c NCI-H232.21 nih.gov
16a NCI-H230.49 nih.gov
6 K5623.83 researchgate.net
8 K5622.89 researchgate.net
12b A5490.858 tandfonline.com
10d MCF72.07 tandfonline.com
7 A549Significant Activity mdpi.com
8 A549, HepG2Significant Activity mdpi.com

This table is interactive. Click on the headers to sort the data.

The anticancer effects of this compound derivatives are attributed to a variety of molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key molecular targets. nih.gov

Apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their effects. Several this compound derivatives have been shown to induce apoptosis in cancer cells.

The three most active benzofurans from one study (4b , 15a , and 16a ) were further investigated for their effects on cell cycle progression and apoptosis. nih.govresearchgate.net In A549 cells, compound 4b induced 42.05% apoptosis compared to 1.37% in the control. nih.govtandfonline.com In NCI-H23 cells, compounds 15a and 16a induced 34.59% and 36.81% total apoptosis, respectively, compared to 2.09% in the control. nih.govtandfonline.com These compounds were found to cause a reduction in the G0-G1 and S phases of the cell cycle, with a corresponding increase in the G2/M and sub-G1 phases, as determined by flow cytometry. nih.gov

Similarly, two other derivatives, 6 and 8 , were found to induce apoptosis in K562 leukemia cells, as confirmed by the Annexin V-FITC assay. nih.govmdpi.com The proapoptotic properties of these compounds were further validated by the Caspase-Glo 3/7 assay, which measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. nih.govmdpi.com Compound 6 showed a significant 2.31-fold increase in caspase 3/7 activity after 48 hours of exposure. nih.gov

A benzofuran-isatin conjugate, Compound 5a , induced cell cycle arrest at the G0/G1 phase in HT29 colon cancer cells and at the G2/M phase in SW620 cells. frontiersin.org This was associated with a significant increase in the sub-G1 cell population, indicative of apoptosis. frontiersin.org

The anticancer activity of this compound derivatives is also linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.gov Several this compound derivatives have been identified as potent VEGFR-2 inhibitors. nih.govrsc.org Compounds 4b , 15a , and 16a displayed significant VEGFR-2 inhibitory activity with IC₅₀ values of 77.97 nM, 132.5 nM, and 45.4 nM, respectively. nih.govresearchgate.net This suggests that their antiproliferative effects are, at least in part, due to the inhibition of angiogenesis. nih.gov

Tubulin: Tubulin is the protein subunit of microtubules, which play a vital role in cell division. nih.govmdpi.com Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. nih.gov Some of the most active bromoalkyl and bromoacetyl derivatives of benzofurans have been found to target tubulin. nih.govmdpi.com However, in a study of two halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, the compounds had a minimal effect on tubulin polymerization, suggesting other primary mechanisms of action. mdpi.com

FabI: While primarily a target in bacteria, the enzyme FabI (enoyl-acyl carrier protein reductase) is involved in fatty acid biosynthesis. google.comgoogle.com Some this compound derivatives have been investigated as inhibitors of bacterial FabI. google.comgoogle.com

An imbalance in the cellular redox state, often through the generation of reactive oxygen species (ROS), can trigger apoptotic cell death. nih.gov Several this compound derivatives have been shown to exert their anticancer effects through pro-oxidative mechanisms.

Compounds 6 and 8 were found to increase the levels of ROS in K562 cancer cells in a time-dependent manner, particularly after 12 hours of incubation. nih.govmdpi.com This increase in ROS is believed to contribute to their apoptotic potential. nih.gov Similarly, two halogenated derivatives, 7 and 8 , exhibited pro-oxidative activity in both HepG2 and A549 cell lines, with a stronger effect observed in HepG2 cells. mdpi.com The increased ROS production in HepG2 cells is suggested to be one of the mechanisms underlying their cytotoxic effects. mdpi.com

Interleukin-6 (IL-6) is a proinflammatory cytokine that has been implicated in promoting tumorigenesis by affecting apoptosis, proliferation, and angiogenesis. mdpi.commdpi.com Therefore, inhibiting IL-6 secretion is a potential therapeutic strategy.

Several this compound derivatives have demonstrated the ability to inhibit IL-6 production in cancer cells. nih.govmdpi.com Compounds 6 and 8 significantly reduced the concentration of IL-6 in the culture medium of K562 cells after 72 hours of exposure, with compound 6 showing a stronger effect (50% reduction) compared to compound 8 (40% reduction). nih.gov In another study, halogenated derivatives 7 and 8 also decreased IL-6 secretion in tested cancer cell lines, with the most significant inhibitory effect observed in HepG2 cells. mdpi.com Compound 8 decreased IL-6 production by 87%, while compound 7 reduced it by 67%. mdpi.com

Reactive Oxygen Species Generation and Pro-oxidative Effects

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

The anticancer potential of this compound derivatives has been a primary focus of numerous structure-activity relationship (SAR) studies. These investigations aim to elucidate the molecular features that govern the cytotoxicity of these compounds against various cancer cell lines, providing a roadmap for the design of more potent and selective agents.

A key finding across multiple studies is the significant impact of substitutions at various positions of the benzofuran ring system on anticancer activity. For instance, the introduction of a bromine atom to a methyl group at the 3-position of the benzofuran ring has been shown to confer remarkable cytotoxic activity against leukemia cells. mdpi.com Specifically, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated high cytotoxicity. mdpi.com

In a series of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, brominated compounds exhibited notable selective action towards chronic myelogenous leukemia (K562) cells. mdpi.com The presence of bromoalkyl or bromoacetyl groups was found to enhance cytotoxicity. mdpi.com

Another study on this compound derivatives revealed that a para-methoxy group on a terminal phenyl ring of a derivative (compound 4c) resulted in the highest antiproliferative activity against the A549 non-small cell lung cancer cell line, with an IC50 value of 1.48 µM. nih.govtandfonline.com This highlights the importance of the nature and position of substituents on appended aromatic rings. The substitution of the benzofuran ring with a methyl morpholino group has also been shown to enhance cytotoxic activity against lung carcinoma A549 cells. nih.govtandfonline.com

Furthermore, the hybridization of the this compound scaffold with other heterocyclic moieties has yielded potent anticancer agents. For example, the introduction of a pyrazole (B372694) moiety has been shown to impart high anticancer activity. rsc.org

The following table summarizes the anticancer activity of selected this compound derivatives against various cancer cell lines.

Anticancer Activity of this compound Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
4c A549 (Non-small cell lung cancer) 1.48 nih.govtandfonline.com
4b A549 (Non-small cell lung cancer) Not specified, but induced 42.05% apoptosis nih.govtandfonline.com
1-(3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanone K562 (Leukemia) 5.0 mdpi.com
1-(3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanone HL-60 (Leukemia) 0.1 mdpi.com
Compound 6 K562 (Leukemia) Not specified, but showed selective action mdpi.com
Compound 8 K562 (Leukemia) Not specified, but showed selective action mdpi.com

Therapeutic Index Evaluation for Selectivity Towards Cancer Cells

A crucial aspect of anticancer drug development is ensuring that the compounds are selectively toxic to cancer cells while sparing normal, healthy cells. The therapeutic index (TI), often calculated as the ratio of the cytotoxic concentration against normal cells to that against cancer cells, is a key metric for this evaluation. A higher TI value indicates greater selectivity and a more favorable safety profile.

In the study of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, the therapeutic index was calculated by comparing the IC50 values in the HaCaT (human keratinocytes) normal cell line to those in the K562 cancer cell line. mdpi.com Two derivatives, compounds 6 and 8, were found to have no toxic effect on HaCaT cells, suggesting a favorable therapeutic index. mdpi.com

Another study investigating 3-(piperazinylmethyl)benzofuran derivatives reported that the tested compounds exhibited high IC50 values on the normal human lung fibroblast cell line MRC-5 relative to their IC50 values on the A-549 cancerous lung cell line, with selectivity indices (SI) greater than 3-fold. tandfonline.com For instance, the most potent compounds 9e, 9h, 11d, and 13b displayed SI values of 9.92, 16.20, 24.75, and 10.58, respectively, indicating a high degree of selectivity towards cancer cells. tandfonline.com

The following table presents the therapeutic index data for selected this compound derivatives.

Therapeutic Index of Selected this compound Derivatives

Compound Cancer Cell Line Normal Cell Line Selectivity Index (SI) Reference
Compound 6 K562 HaCaT Favorable (Not toxic to HaCaT) mdpi.com
Compound 8 K562 HaCaT Favorable (Not toxic to HaCaT) mdpi.com
9e A549 MRC-5 9.92 tandfonline.com
9h A549 MRC-5 16.20 tandfonline.com
11d A549 MRC-5 24.75 tandfonline.com
13b A549 MRC-5 10.58 tandfonline.com

Antimicrobial Efficacy Assessments

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents. ontosight.ai Their efficacy has been evaluated against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Several studies have reported the antibacterial activity of this compound derivatives. In one study, a series of 2-substituted-3-methylbenzofuran derivatives were synthesized and screened for their antimicrobial activity. rsc.org An ethylene (B1197577) derivative demonstrated notable antibacterial activity. rsc.org The presence of a hydrazide function in conjunction with the benzofuran moiety was suggested to contribute to the significant antimicrobial activity. rsc.org

A separate investigation into derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one found that one compound, compound 7, exhibited moderate antibacterial activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.com However, it was not active against the S. aureus NCTC 4163 strain. mdpi.com Another report indicated that N-methyl-1-(this compound-2-yl)methanamine showed moderate antibacterial activity against Gram-positive bacteria with MIC values in the range of 16 to 64 µg/mL.

In contrast, some synthesized (3-methyl-benzofuran-2-yl) ketoxime derivatives did not show any inhibition of microbial growth at concentrations up to 500 µg/mL. cancerresgroup.us Studies on nitrobenzofurans revealed that 3,7-dinitro-2-methylbenzofuran was as active as nitrofurazone (B1679002) against Bacillus subtilis, Escherichia coli B, Bacillus cereus, and Staphylococcus aureus. acs.org

The following table summarizes the antibacterial activity of selected this compound derivatives.

Antibacterial Activity of this compound Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
Compound 7 Gram-positive strains 16-64 mdpi.com
N-methyl-1-(this compound-2-yl)methanamine Gram-positive bacteria 16-64
3,7-Dinitro-2-methylbenzofuran Bacillus subtilis, Escherichia coli B, Bacillus cereus, Staphylococcus aureus Comparable to nitrofurazone acs.org

Antifungal Activity against Pathogenic Fungi (e.g., Trichophyton rubrum, Cryptococcus neoformans)

The antifungal potential of this compound derivatives has also been explored. ontosight.ai A study on benzofuran-triazole hybrids reported that many of the synthesized compounds exhibited better antifungal activity against fluconazole-resistant Trichophyton rubrum than fluconazole (B54011) itself, with MIC values between 32 and 64 µg/mL. nih.gov Most of these compounds also showed activity against Cryptococcus neoformans at concentrations ranging from 32 to 128 µg/mL. nih.gov

Research on aryl(3-methyl-benzofuran-2-yl) ketoximes has also contributed to this area. researchgate.net Additionally, the C-4 side chain modification of this compound-2-carboxylate derivatives led to the identification of a potent and selective Candida albicans N-myristoyltransferase (CaNmt) inhibitor, RO-09-4609, which exhibits antifungal activity against C. albicans in vitro. pharmatutor.org

The following table presents the antifungal activity of selected this compound derivatives.

Antifungal Activity of this compound Derivatives

Compound Class/Derivative Fungal Strain MIC (µg/mL) Reference
Benzofuran-triazole hybrids (e.g., 4e, 4f, 4h, 4b-r) Trichophyton rubrum (fluconazole-resistant) 32-64 nih.gov
Benzofuran-triazole hybrids Cryptococcus neoformans 32-128 nih.gov
RO-09-4609 Candida albicans Not specified, but potent inhibitor pharmatutor.org

Anti-tubercular Activity

Tuberculosis remains a significant global health threat, and the search for new anti-tubercular agents is a priority. Some this compound derivatives have been evaluated for their activity against Mycobacterium tuberculosis.

In a study assessing the anti-tubercular potential of promising benzofuran-based derivatives, a this compound derivative (compound 4b) showed a high Minimum Inhibitory Concentration (MIC) value of 500 µg/ml against M. tuberculosis. nih.gov In contrast, 3-(morpholinomethyl)benzofuran derivatives displayed moderate activity with MIC values of 62.5 and 125 µg/ml. nih.gov Another study on azetidinone and thiazolidinone derivatives of 5-chloro-3-methylbenzofuran (B75481) also included screening for anti-tubercular activities. researchgate.netsphinxsai.com

The following table summarizes the anti-tubercular activity of a selected this compound derivative.

Anti-tubercular Activity of a this compound Derivative

Compound Bacterial Strain MIC (µg/mL) Reference
4b Mycobacterium tuberculosis 500 nih.gov

Other Pharmacological Activities and Potential Applications

Beyond their anticancer and antimicrobial effects, the broader class of benzofuran derivatives, including those with a 3-methyl substituent, have been investigated for a variety of other pharmacological activities. mdpi.comontosight.aicancerresgroup.us These include anti-inflammatory, analgesic, antiviral, and antihyperglycemic effects. mdpi.com

Specifically for this compound derivatives, research has pointed towards potential applications in several therapeutic areas. For instance, some derivatives have been explored as potential antihypertensive agents. mdpi.com The inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) has also been observed for certain 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, suggesting potential anti-inflammatory applications. mdpi.com The diverse biological activities of this class of compounds underscore their importance as a scaffold in medicinal chemistry for the development of new therapeutic agents.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of this compound derivatives has been a significant area of investigation. Various synthetic derivatives have shown promising results in preclinical studies. For instance, certain 4-(5′-acetyl-6′-hydroxy-3′-methylbenzofuran-2′-yl) coumarin (B35378) derivatives have demonstrated notable anti-inflammatory and analgesic activities. researchgate.net The structural framework of benzofurans, including those with a methyl group at the 3-position, is recognized for its role in conferring these properties. researchgate.netresearchgate.netmdpi.comrsc.org

Research has explored the synthesis of new series of molecules based on the benzofuran scaffold, which have exhibited potent anti-inflammatory and analgesic effects in animal models. researchgate.net Some of these compounds are believed to exert their function through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The analgesic properties often accompany the anti-inflammatory effects, as both responses are frequently mediated by similar biological pathways. researchgate.netresearchgate.netmdpi.com

Derivative Class Observed Activity Potential Mechanism Reference
4-(5′-acetyl-6′-hydroxy-3′-methylbenzofuran-2′-yl) coumarinsAnti-inflammatory, AnalgesicSelective COX-2 inhibition researchgate.net
General this compound derivativesAnti-inflammatory, AnalgesicModulation of inflammatory pathways researchgate.netmdpi.comrsc.org

Antihyperglycemic Effects

The potential for this compound derivatives to act as antihyperglycemic agents has been recognized, positioning them as candidates for the development of new diabetes treatments. mdpi.comnih.gov Benzofuran derivatives, in general, are known to possess a wide range of therapeutic properties, including antihyperglycemic effects. mdpi.comnih.govtandfonline.com Research into novel substituted 3H-1,2,3,5-oxathiadiazole 2-oxides has also contributed to the understanding of heterocyclic compounds with antihyperglycemic activity. acs.org

While direct studies focusing exclusively on the antihyperglycemic effects of a broad range of this compound derivatives are still emerging, the foundational evidence from the broader benzofuran class is encouraging. mdpi.comnih.govtandfonline.com The attachment of other heterocyclic rings to the benzofuran core is a strategy being explored to enhance this and other biological activities. nih.gov

Compound Family Reported Activity Reference
Benzofuran derivativesAntihyperglycemic mdpi.comnih.govtandfonline.com
Substituted 3H-1,2,3,5-oxathiadiazole 2-oxidesAntihyperglycemic acs.org

Neuroprotective Effects

Investigations into benzofuran derivatives have revealed their potential as neuroprotective agents. researchgate.netontosight.ainih.gov Certain derivatives have demonstrated the ability to protect neuronal cells from damage, suggesting possible applications in the treatment of neurodegenerative diseases. researchgate.netontosight.ainih.gov

A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which are structurally related to the this compound class, identified compounds with significant neuroprotective action against excitotoxicity induced by N-methyl-D-aspartate (NMDA). nih.gov One derivative, with a methyl substitution at the R2 position, showed particularly potent and efficacious neuroprotective effects, comparable to the known NMDA antagonist, memantine. nih.gov This suggests that specific substitutions on the benzofuran ring system are crucial for neuroprotective activity. nih.gov The antioxidant properties of these compounds are also believed to contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in neuronal cell death. researchgate.netmdpi.com

Derivative Observed Effect Potential Mechanism Reference
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesNeuroprotection against NMDA-induced excitotoxicityNMDA receptor antagonism, Antioxidant activity nih.gov
General benzofuran derivativesNeuroprotective, AntioxidantReactive oxygen species (ROS) scavenging researchgate.netontosight.aimdpi.com

Anticonvulsant Activities

The anticonvulsant properties of this compound derivatives have been an area of active research. rasayanjournal.co.insphinxsai.comresearchgate.netscispace.com Synthetic benzofurans and their analogues have attracted attention for their potential as pharmacological agents against seizures. sphinxsai.com

Studies involving the synthesis of azetidinone and thiazolidinone derivatives from 5-chloro-3-methylbenzofuran have included screenings for anticonvulsant activities. sphinxsai.comresearchgate.net These investigations highlight the versatility of the this compound scaffold in developing compounds with central nervous system activity. rasayanjournal.co.insphinxsai.comresearchgate.netscispace.com The evaluation of these derivatives in preclinical models, such as the maximal electroshock-induced seizure (MES) test in mice, is a common approach to identify promising anticonvulsant candidates. researchgate.netscispace.com

Derivative Type Screening Method Observed Activity Reference
Azetidinone and thiazolidinone derivatives of 5-chloro-3-methylbenzofuranPreclinical screeningAnticonvulsant sphinxsai.comresearchgate.net
Benzotriazole derivativesMaximal electroshock seizure (MES) and subcutaneous metrazole testAnticonvulsant scispace.com
General this compound derivativesPharmacological screeningAnticonvulsant rasayanjournal.co.in

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

This compound derivatives have been investigated as inhibitors of various enzymes, with a notable focus on carbonic anhydrases (CAs). nih.govtandfonline.comresearchgate.netnih.govacs.org CAs are a family of enzymes involved in numerous physiological and pathological processes, and their inhibition has therapeutic implications, particularly in cancer. researchgate.netnih.govacs.org

Novel benzofuran-based carboxylic acid derivatives, featuring a 2-methylbenzofuran (B1664563) tail, have been synthesized and evaluated for their inhibitory action against several human carbonic anhydrase (hCA) isoforms. researchgate.netnih.govacs.org Certain derivatives demonstrated submicromolar inhibitory activity against the cancer-related isoform hCA IX, with a selective profile over other isoforms like hCA I and II. researchgate.netnih.govacs.org These findings suggest that the this compound scaffold can be a valuable component in the design of selective enzyme inhibitors. nih.govtandfonline.com

Derivative Class Target Enzyme Inhibitory Activity (Ki or IC50) Reference
Benzofuran-based carboxylic acids with a 2-methylbenzofuran tailhCA IXSubmicromolar (e.g., Ki = 0.56 µM) researchgate.netnih.govacs.org
General 3-methyl/3-(morpholinomethyl)benzofuran derivativesGeneral enzyme inhibitionVaries depending on the enzyme and derivative nih.govtandfonline.com

Prodrug Design and Development

The development of prodrugs is a key strategy in medicinal chemistry to improve the pharmaceutical properties of a drug, such as its solubility, stability, and bioavailability. google.comgoogle.comnih.gov This approach has been applied to complex molecules that include the this compound moiety.

Strategies for Enhancing Bioavailability and Targeted Delivery

Enhancing the bioavailability and achieving targeted delivery of this compound derivatives are crucial for maximizing their therapeutic potential. researchgate.netfrontiersin.orgnih.govmdpi.comresearchgate.net Poor water solubility and low systemic bioavailability are common challenges that can limit the clinical application of otherwise potent compounds. frontiersin.orgnih.govmdpi.comresearchgate.net

Several strategies are being explored to overcome these limitations:

Prodrug Approach: Designing a derivative of an active compound that is converted into the active form within the body. google.comgoogle.comnih.gov This can improve solubility and absorption. mdpi.com For instance, prodrugs of (E)-N-methyl-N-((this compound-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide have been developed to enhance its stability, aqueous solubility, and bioavailability. google.comgoogle.comnih.gov

Chemical Modifications: Altering the chemical structure of the parent compound can improve its physicochemical properties. mdpi.com This can involve the introduction of functional groups that increase solubility or membrane permeability. mdpi.com

Nanocarrier Systems: The use of nanocarriers, such as lipid-based or polymer-based nanoparticles, can protect the drug from degradation, improve solubility, and facilitate targeted delivery to specific tissues or organs. frontiersin.orgnih.gov This approach has been explored for other poorly soluble natural compounds and holds promise for this compound derivatives. frontiersin.orgnih.gov

These strategies are not mutually exclusive and can often be combined to optimize the delivery and efficacy of this compound-based therapeutic agents. researchgate.netfrontiersin.orgnih.govmdpi.comresearchgate.net

In Vivo Processing and Activation Mechanisms

The in vivo processing and activation of this compound derivatives are critical determinants of their therapeutic efficacy and toxicological profiles. The biotransformation of these compounds is primarily governed by metabolic enzymes that can convert them from inactive prodrugs to active pharmacological agents or, in some cases, to reactive, potentially toxic intermediates. The primary mechanisms involved are oxidative metabolism, largely mediated by the cytochrome P450 (CYP) enzyme system, and the hydrolysis of prodrug esters and amides by carboxylesterases.

The metabolic journey of a this compound derivative often begins with Phase I oxidative reactions. The benzofuran nucleus, particularly the furan (B31954) ring, is susceptible to oxidation by CYP monooxygenases. cdc.govnih.gov A key initial step in the metabolism of the benzofuran core is the formation of a highly reactive epoxide at the 2,3-double bond. cdc.govnih.govmdpi.com This electrophilic intermediate can then follow several pathways. It can be detoxified through enzymatic hydration by epoxide hydrolase to form a trans-dihydrodiol, or it can rearrange to form phenolic derivatives. However, this reactive epoxide is also implicated in the toxicity of some furan compounds, as it can covalently bind to cellular macromolecules like DNA and proteins. mdpi.com

Another significant oxidative pathway involves the opening of the furan ring. For the related compound 3-methylfuran, bioactivation by CYP enzymes leads to the formation of methylbutenedial, a reactive unsaturated aldehyde. nih.gov Biomimetic oxidation studies on this compound, using models of cytochrome P450, have shown that the initial epoxide can rearrange to form this compound-2-ol. This enol form exists in equilibrium with its more stable keto tautomer, a lactone. mdpi.com These ring-opened products represent a significant pathway in the metabolic processing of the benzofuran scaffold.

In the context of targeted drug delivery and improved bioavailability, many this compound derivatives are designed as prodrugs. These are inactive precursors that are enzymatically converted to the active drug in the body. nih.gov A common strategy involves the esterification or amidation of a functional group on the parent molecule. The in vivo activation of these prodrugs is typically accomplished by carboxylesterase (CES) enzymes, which are abundant in the liver, plasma, and intestine. ijpsonline.comresearchgate.net These enzymes hydrolyze the ester or amide bond, releasing the active pharmacophore. For instance, L-valyl ester prodrugs have been utilized to enhance the absorption of antiviral agents, with hydrolysis occurring during first-pass metabolism. ijpsonline.com This enzymatic activation is crucial for the therapeutic effect of such prodrugs.

The table below summarizes the key enzymes and metabolic reactions involved in the processing of this compound derivatives.

Enzyme Family Specific Enzymes (Examples) Metabolic Reaction Substrate Moiety Resulting Products References
Cytochrome P450CYP2C19, CYP1A2, CYP2E1EpoxidationFuran ring double bondReactive epoxides cdc.govmdpi.comacs.orgnih.gov
Cytochrome P450CYP2C19, CYP1A2, CYP2E1HydroxylationBenzene (B151609) or furan ringHydroxylated metabolites acs.orgacs.org
Cytochrome P450Not specifiedRing OpeningFuran ringUnsaturated dialdehydes (e.g., methylbutenedial) nih.gov
CarboxylesterasesCES1, CES2HydrolysisEster or amide linkagesActive parent drug and promoiety ijpsonline.comresearchgate.net

The metabolic activation of a this compound derivative is not always a benign process. The formation of reactive metabolites, such as epoxides and aldehydes, through CYP-mediated oxidation is a well-established mechanism of toxicity for some furan-containing compounds. cdc.govnih.gov These electrophilic species can cause cellular damage if not efficiently detoxified. Conversely, metabolic activation can be a prerequisite for the desired pharmacological effect. For example, certain heterocyclic aromatic hydrocarbons require metabolic hydroxylation to become active as xenoestrogens. acs.org In the case of anticancer this compound derivatives, which often act by inducing apoptosis and generating reactive oxygen species (ROS), it is plausible that their metabolites contribute to this activity. nih.gov

The table below details some of the identified or proposed metabolites of benzofuran-related structures.

Parent Compound Type Metabolic Pathway Key Metabolite(s) Significance References
Benzofuran coreEpoxidation2,3-Benzofuran epoxideReactive intermediate, potential for macromolecule binding cdc.govmdpi.com
3-MethylfuranOxidative ring openingMethylbutenedialReactive aldehyde, implicated in toxicity nih.gov
This compoundBiomimetic oxidationThis compound-2-ol / lactone formStable ring-opened product mdpi.com
Benzofuran derivativesHydroxylationHydroxylated benzofuransCommon Phase I metabolites acs.orgacs.org
Ester/Amide ProdrugsHydrolysisActive parent drugRelease of the pharmacologically active compound ijpsonline.comresearchgate.net
6-APB (designer drug)Multiple pathways4-Carboxymethyl-3-hydroxy amphetamineMajor metabolite from ring opening and oxidation researchgate.net

Iv. Computational and Theoretical Studies of 3 Methylbenzofuran

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to understand the electronic structure, reactivity, and spectroscopic properties of 3-methylbenzofuran and its analogs. nih.govresearchgate.netrsc.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the ground-state energy of a system is a unique functional of the electron density. scispace.commdpi.com This approach has become a popular tool in computational chemistry for predicting molecular geometries, energies, and other properties. scispace.com

In the study of this compound derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31++G(d,p), 6-311++G(d,p)), are performed to optimize molecular geometries and predict reactivity. nih.govresearchgate.netbohrium.commdpi.com These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. rsc.org The theory allows for the calculation of various electronic and structural parameters that can be correlated with observed biological activities. researchgate.net For instance, DFT has been used to study the reactivity of 2-(this compound-2-carbonyl)-3,3-bis(methylthio)acrylonitrile, confirming its stability and identifying reactive sites. bohrium.com

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com Studies often benchmark different methods against experimental data to select the most appropriate level of theory. mdpi.com The insights gained from DFT help in understanding reaction mechanisms and predicting the most likely sites for electrophilic or nucleophilic attack. rsc.orgsemanticscholar.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. tandfonline.commaterialsciencejournal.org

For derivatives of this compound, HOMO-LUMO analysis is frequently used to characterize intramolecular charge transfer (ICT). nih.govresearchgate.netresearchgate.net For example, in a study of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- nih.govoxadiazole-2-thione, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. nih.govresearchgate.net Similarly, the HOMO-LUMO energy gap in other benzofuran (B130515) derivatives has been shown to be indicative of the potential for charge transfer, which influences their electronic and optical properties. materialsciencejournal.orgrsc.org

Time-Dependent DFT (TD-DFT) is often used to simulate UV-Vis absorption spectra, and the electronic transitions observed can be correlated with the movement of electrons between frontier orbitals, such as from the HOMO to the LUMO. tandfonline.comresearchgate.net

Table 1: Example of HOMO-LUMO Energies and Energy Gap for a Benzofuran Derivative

Molecular Orbital Energy (eV)
EHOMO -6.25
ELUMO -2.51

| Energy Gap (ΔE) | 3.74 |

Note: The values presented are illustrative and based on typical findings for benzofuran derivatives in the literature. Actual values are specific to the exact molecule and computational method.

To quantify the distribution of electronic charge on each atom within a molecule, population analysis methods are employed. uni-muenchen.de Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common techniques used in conjunction with DFT calculations. nih.govmdpi.com These methods provide "partial atomic charges," which are useful for understanding electrostatic interactions and reactivity. uni-muenchen.de

NPA is often considered more reliable than MPA as it is less sensitive to the choice of basis set and provides a more stable description of the electron distribution, especially in ionic compounds. researchgate.netuni-rostock.de In studies of this compound derivatives, both MPA and NPA have been used to calculate the charges on individual atoms. nih.govresearchgate.net For instance, in the analysis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- nih.govoxadiazole-2-thione, both MPA and NPA charges were calculated to understand the charge distribution. nih.govresearchgate.net Similarly, a study on a novel pyrazolo[3,4-b]pyridine derivative of benzofuran utilized NPA to analyze the natural charge and population, revealing details about the electronic configuration of the atoms. rsc.org

These charge analyses help in identifying electrophilic (positive charge) and nucleophilic (negative charge) centers in the molecule, which is crucial for predicting its interaction with other molecules. uni-muenchen.de

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms in a this compound Derivative

Atom Natural Charge (e)
O1 (furan) -0.55
C2 +0.20
C3 -0.15
C8 (methyl C) -0.65

Note: These are example values to illustrate the type of data obtained from NPA. The specific charges depend on the full molecular structure and the computational level.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. masterorganicchemistry.comorgoreview.com It is a key indicator of bond strength; a higher BDE corresponds to a stronger bond. orgoreview.com BDE values are crucial for predicting the thermal stability and potential degradation pathways of a molecule.

Computational methods, particularly DFT, can be used to calculate BDEs for various bonds within a molecule. escholarship.org The BDE for a bond A-B is typically calculated as the difference between the sum of the enthalpies of formation of the resulting radicals (A• and B•) and the enthalpy of formation of the parent molecule (A-B). libretexts.org By identifying the bond with the lowest BDE, one can predict the most likely site for initial bond cleavage, which is the first step in many degradation processes. orgoreview.com

For instance, computational modeling can predict degradation pathways by analyzing the BDEs of C-N versus C-O bonds in complex molecules. In the context of this compound, calculations of the Co-C bond dissociation energy in related organometallic complexes have been used to understand reaction initiation. escholarship.org The relative stability of the radicals formed after bond cleavage also plays a significant role in determining the favored pathway. masterorganicchemistry.com

Natural Population Analysis (NPA) and Mulliken Population Analysis (MPA)

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as a this compound derivative, interacts with a large biological molecule (target), like a protein or enzyme. researchgate.netnih.gov These methods are instrumental in drug discovery and development for understanding the basis of biological activity. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable ligand-protein complex. The results of docking studies, often expressed as a binding affinity or docking score, can be correlated with the observed biological activity, such as enzyme inhibition or the induction of apoptosis. researchgate.netnih.gov

Several studies have used molecular docking to investigate the potential anticancer and antimicrobial activities of this compound derivatives. For example:

Derivatives of this compound have been docked into the binding site of vascular endothelial growth factor receptor-2 (VEGFR-2) to explore their potential as antitumor agents. researchgate.net

The interaction of this compound-based compounds with pivotal apoptotic proteins like p53 and caspase-3 has been modeled to understand their mechanism of inducing programmed cell death. researchgate.net

Docking studies of 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles with glycogen (B147801) synthase kinase-3β (GSK3β) have shown a good correlation between binding affinity and cytotoxic activity against cancer cell lines. nih.gov

Novel 3-(piperazinylmethyl)benzofuran derivatives were identified as potent cyclin-dependent kinase 2 (CDK2) inhibitors through docking simulations, which guided the synthesis and biological evaluation. nih.govtandfonline.com

These simulations provide detailed 2D and 3D visualizations of the interactions between the ligand and the amino acid residues in the target's binding pocket, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
2-(this compound-2-carbonyl)-3,3-bis(methylthio)acrylonitrile
5-(5-methyl-benzofuran-3-ylmethyl)-3H- nih.govoxadiazole-2-thione
3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Ligand-Target Interaction Analysis for Biological Activity (e.g., enzyme inhibition, apoptosis)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into processes that are difficult to observe experimentally. wikipedia.org

The behavior of a molecule in a biological system is heavily influenced by its interactions with the surrounding environment, primarily water. MD simulations are a key tool for studying these interactions at the atomic level. For example, MD simulations have been used to understand how derivatives of this compound, such as 5-(5-methyl-benzofuran-3-ylmethyl)-3H- bham.ac.ukresearchgate.netd-nb.infooxadiazole-2-thione (5MBOT), interact with water molecules. researchgate.netnih.gov These simulations can reveal how water molecules arrange around the compound, forming hydration shells and participating in hydrogen bonding, which in turn affects the compound's solubility, stability, and ability to interact with biological targets. researchgate.netnih.gov In other studies, derivatives of this compound have been subjected to extensive MD simulations (e.g., 150 nanoseconds) to analyze their behavior in aqueous environments, providing data on their dynamic stability and interactions. bham.ac.uk

Computational studies, particularly those combining Density Functional Theory (DFT) with MD simulations, are instrumental in characterizing the electronic and optical properties of benzofuran derivatives. researchgate.netnih.gov These properties are crucial for applications in organic electronics. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the potential for intramolecular charge transfer. researchgate.netphyschemres.org For the derivative 5MBOT, studies have encompassed calculations of reorganization energies for both holes and electrons, as well as charge transfer rates, to assess its potential for use in electronic devices. researchgate.netnih.gov The influence of different substituents on the benzofuran core can significantly alter these optoelectronic properties. d-nb.info

A summary of computed electronic properties for a related benzofuran derivative is presented below.

PropertyDescriptionComputed Value (eV)Reference
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.Varies by method physchemres.org
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.Varies by method physchemres.org
Energy Gap (HOMO-LUMO) The difference in energy between the HOMO and LUMO. A smaller gap suggests easier electronic excitation.Varies by method physchemres.org
Chemical Hardness (η) A measure of resistance to charge transfer. Higher values indicate greater stability.~1.492 physchemres.org

Table 1: Example of Computed Electronic Properties for a Benzofuran Derivative.

Interaction with Biological Milieu (e.g., water molecules)

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies are a cornerstone of modern medicinal chemistry, enabling the prediction of the biological activity of novel compounds based on their physicochemical properties and structural features. physchemres.orgnih.gov For benzofuran derivatives, QSAR models have been developed to understand the structural requirements for specific biological activities, such as antimicrobial or antifungal effects. researchgate.netresearchgate.net

These models use quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) and other physicochemical parameters (e.g., lipophilicity, molar refractivity) to build a mathematical equation that correlates these properties with observed activity. physchemres.orgnih.gov For example, 3D-QSAR studies on aryl (3-methyl-benzofuran-2-yl) ketoximes were performed to analyze structure-activity relationships, which were then used to design new molecules with potentially enhanced antifungal activity. researchgate.net Similarly, 2D-QSAR models have been successfully used to explore the structural features controlling the antibacterial and antitubercular activities of other benzofuran-based compounds. researchgate.net The statistical quality of these models is rigorously validated to ensure their predictive power. physchemres.org

The general workflow of a QSAR study is outlined in the table below.

StepDescription
1. Data Set Selection A series of compounds with known chemical structures and measured biological activities is selected.
2. Descriptor Calculation Molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each compound in the series.
3. Model Development A mathematical model is created using statistical methods (e.g., Multiple Linear Regression) to correlate the descriptors with biological activity.
4. Model Validation The model's statistical significance and predictive ability are rigorously tested using internal and external validation techniques.
5. Predictive Use The validated model is used to predict the activity of new, untested compounds and guide the design of more potent molecules.

Table 2: Generalized Steps in a QSAR Study.

V. Advanced Analytical and Spectroscopic Characterization in 3 Methylbenzofuran Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopy is the cornerstone of molecular structure determination. For 3-Methylbenzofuran, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and X-ray Diffraction is utilized to obtain a complete structural profile.

NMR spectroscopy is an indispensable tool for detailing the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H and ¹³C NMR: One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons present in the molecule. For this compound, the ¹H NMR spectrum typically shows signals corresponding to the methyl group protons and the aromatic protons on the benzofuran (B130515) ring system. The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, including the methyl carbon, the furan (B31954) ring carbons, and the benzene (B151609) ring carbons. nih.govrsc.orgrsc.org

2D NMR Techniques: To unambiguously assign these signals and understand the connectivity within the molecule, two-dimensional NMR experiments are employed.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for identifying long-range (2-3 bond) correlations between hydrogen and carbon atoms. researchgate.netindiana.eduresearchgate.net For this compound, HMBC spectra would reveal correlations between the methyl protons and the C2 and C3 carbons of the furan ring, as well as correlations from the aromatic protons to various carbons in the benzene and furan rings, thus confirming the substitution pattern.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is used to determine spatial proximities between atoms, which is particularly useful for confirming stereochemistry and through-space interactions. researchgate.netresearchgate.nethuji.ac.il In the context of this compound derivatives, ROESY can help establish the relative orientation of substituents.

Table 1: Representative NMR Data for this compound

Technique Nucleus Observed Chemical Shifts (δ, ppm) and Couplings (J, Hz) Reference
¹H NMR ¹H Signals for aromatic protons typically appear in the range of 7.1-7.6 ppm. The methyl protons show a characteristic singlet around 2.3 ppm. rsc.org
¹³C NMR ¹³C Aromatic carbons resonate between 111-154 ppm. The methyl carbon signal is observed at approximately 9-10 ppm. nih.govrsc.org
2D HMBC ¹H-¹³C Correlations confirm the connectivity between the methyl group and the furan ring, and between the aromatic protons and the fused ring system. researchgate.netresearchgate.net
2D ROESY ¹H-¹H Provides through-space correlations, for instance, between the methyl protons and the H4 proton of the benzene ring. researchgate.netresearchgate.net

This table is for illustrative purposes; specific chemical shifts can vary based on the solvent and experimental conditions.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. nih.govmt.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. nih.govrasayanjournal.co.in These include C-H stretching vibrations from the aromatic and methyl groups, C=C stretching from the aromatic ring, and C-O-C stretching from the furan ether linkage. nih.gov The presence of these specific bands confirms the key functional moieties of the molecule.

Table 2: Key Vibrational Frequencies for this compound

Spectroscopic Technique Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
FT-IR Aromatic C-H stretch ~3000-3100 rasayanjournal.co.in
FT-IR Aliphatic C-H stretch ~2850-2960 rasayanjournal.co.in
FT-IR Aromatic C=C stretch ~1450-1600 rasayanjournal.co.in
FT-IR C-O-C stretch ~1070-1250 rasayanjournal.co.in
FT-Raman Ring breathing modes Varies dntb.gov.ua

This table presents typical ranges for the specified vibrations.

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural analysis.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a common technique that provides a fragmentation pattern, or "mass spectrum," which is a unique fingerprint of the molecule. nih.govnist.gov For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (132.16 g/mol ). nih.govnist.gov Key fragment ions would correspond to the loss of a methyl group or other characteristic cleavages of the benzofuran ring. The top peak is often observed at m/z 131, with the second highest at m/z 132. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique often used for more fragile molecules or when coupled with liquid chromatography. It typically results in the observation of the protonated molecule [M+H]⁺. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for separating mixtures and identifying individual components. ijprajournal.com In the context of this compound research, LC-MS is invaluable for impurity profiling, allowing for the separation and identification of process-related impurities and degradation products. veeprho.com

Mass Spectrometry (MS, ESI MS, EI MS, LC-MS)

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of this compound and for identifying and quantifying any impurities. ijprajournal.combiomedres.us

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of pharmaceutical compounds and other fine chemicals. veeprho.comhplc.eu

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. journalijcar.orgsielc.com A non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724). journalijcar.orgsielc.com This method can effectively separate this compound from its starting materials, by-products, and degradation products. journalijcar.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes columns with smaller particle sizes (sub-2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. impactanalytical.comresearchgate.net This technique is particularly advantageous for complex impurity profiles where high-efficiency separation is required. hplc.eu

Table 3: Chromatographic Methods for this compound Analysis

Technique Typical Stationary Phase Typical Mobile Phase Application Reference
RP-HPLC C18 Acetonitrile/Water with acid modifier Purity assessment, impurity profiling journalijcar.orgsielc.com
UPLC Sub-2 µm C18 Acetonitrile/Water with formic acid Fast and high-resolution separation of impurities sielc.comimpactanalytical.com

The specific conditions can be optimized for different analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.org The process involves introducing a sample into the GC, where it is vaporized and separated into its individual components as it travels through a capillary column. wikipedia.org Subsequently, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. rasayanjournal.co.in

In the context of this compound research, GC-MS is routinely used to confirm the identity and purity of the synthesized compound. vwr.com The mass spectrum of this compound exhibits a characteristic fragmentation pattern that serves as a molecular fingerprint. The National Institute of Standards and Technology (NIST) maintains a spectral library that includes data for this compound, which can be used for comparison and confirmation. nih.govnist.gov For instance, the mass spectrum of this compound in the NIST database shows a prominent molecular ion peak (the molecule with one electron removed) and other significant fragment ions that are indicative of its structure. nih.gov

Detailed findings from GC-MS analysis of this compound are often presented in research literature. The data typically includes the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer.

Interactive Table: GC-MS Data for this compound and a Derivative

CompoundMolecular FormulaNIST NumberTop Peak (m/z)Second Highest Peak (m/z)Third Highest Peak (m/z)
This compoundC₉H₈O190155131132103
2,2'-Benzylidenebis(this compound)C₂₅H₂₀O₂239775352337275

This data is compiled from the NIST Mass Spectrometry Data Center and PubChem. nih.govnih.gov

The application of GC-MS extends to the analysis of complex mixtures containing this compound and its derivatives. For example, it has been used in environmental analysis to identify various organic compounds in samples. epa.gov Furthermore, in the field of food science, GC-MS has been employed to identify volatile compounds, including 2-methyl-benzofuran, in smoked seafood to differentiate between various processing treatments. nih.gov

Elemental Analysis and CHN Analysis

Elemental analysis is a fundamental technique in chemistry used to determine the elemental composition of a compound. For organic compounds like this compound, this most commonly involves CHN analysis, which measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This technique is crucial for verifying the empirical formula of a newly synthesized compound. researchgate.netcancerresgroup.us

The process of CHN analysis involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides—are then separated and quantified. From these measurements, the original mass percentages of carbon, hydrogen, and nitrogen in the sample can be calculated.

In research focused on this compound derivatives, elemental analysis serves as a critical step in the characterization of novel compounds. nih.gov The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. rsc.org

For example, in the synthesis of new bioactive molecules based on the this compound scaffold, researchers consistently report the results of elemental analysis to validate the structures of their target compounds. researchgate.net These analyses are often performed using a CHNS/O analyzer. nih.gov

Interactive Table: Illustrative Elemental Analysis Data for a this compound Derivative

Let's consider a hypothetical derivative for illustrative purposes, as specific elemental analysis data for this compound itself is less commonly published than for its novel derivatives. For a compound like 6-methoxy-3-methylbenzofuran-2-carbonitrile (C₁₁H₉NO₂), the theoretical and found values would be compared.

ElementTheoretical %Found %
Carbon (C)70.5870.60
Hydrogen (H)4.854.83
Nitrogen (N)7.487.51

Note: The data in this table is illustrative and based on typical results presented in synthetic chemistry research for similar compounds.

The close correlation between the theoretical and experimentally found percentages in such analyses confirms the successful synthesis of the desired molecular structure. rsc.org This analytical method is often used in conjunction with spectroscopic techniques like NMR and mass spectrometry to provide a comprehensive characterization of the compound. cancerresgroup.us

Vi. Emerging Research Directions and Future Perspectives for 3 Methylbenzofuran

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 3-methylbenzofuran and its derivatives is an active area of research, with a focus on improving efficiency, yield, and environmental sustainability. Traditional methods, such as the Reformatsky reaction of 3(2H)-benzofuranone, often result in low yields of the desired product, Methyl Benzofuran-3-acetate. vulcanchem.com

Recent advancements have centered on the development of novel catalytic systems and catalyst-free approaches. vulcanchem.com Microwave-assisted synthesis has emerged as an environmentally friendly alternative, significantly reducing reaction times from days to hours and decreasing solvent consumption. mdpi.com This method has been successfully used to produce this compound derivatives in good yields through a one-step reaction. mdpi.com

Palladium-catalyzed cross-coupling reactions are also being explored for the synthesis of functionalized 3-methylbenzofurans. evitachem.comunimi.it For instance, the Heck reaction has been employed to introduce substituents at the 5-position of the benzofuran (B130515) ring. unimi.it Furthermore, researchers are investigating the use of manganese porphyrins as catalysts for the biomimetic oxidation of this compound, which models the metabolic activation of the benzofuran nucleus. mdpi.commdpi.com These catalytic systems have demonstrated high conversion rates, with the key step being the formation of epoxides that undergo subsequent reactions. mdpi.com

Catalyst-free methods, often carried out in acetonitrile (B52724), offer an economical and environmentally friendly alternative by eliminating the need for expensive and potentially toxic metal catalysts. vulcanchem.com The development of "eco-friendly deep eutectic solvent" systems also aligns with the principles of green chemistry. vulcanchem.com

A variety of synthetic routes are being utilized to create diverse this compound derivatives. These include the reaction of this compound-2-carbohydrazide with various reagents to form pyrazoles, oximes, and other heterocyclic systems. researchgate.netnih.gov The synthesis of N-substituted derivatives is also being actively explored. tandfonline.com

Starting MaterialReagents/ConditionsProductReference
3(2H)-benzofuranoneReformatsky reactionMethyl Benzofuran-3-acetate (low yield) vulcanchem.com
Ester derivative (3a-c)Microwave irradiation, hydrolysis, oxidative decarboxylationThis compound derivatives (4a-c) mdpi.com
5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran (1b)tBu acrylate, Pd(OAc)2, P(o-tol)3, TEAFunctionalized this compound unimi.it
This compound (3MBF)Hydrogen peroxide, Mn(III) porphyrins (catalyst)This compound-2(3H)-one, 2'-hydroxyacetophenone mdpi.com
This compound-2-carbohydrazidel-phenyl-2-bromoethanone(Z)-1,2-di[(this compound-2-carbohydrazido]-1-arylethenes researchgate.netnih.gov
1-(2-hydroxyphenyl)ethan-1-oneEthyl bromoacetate (B1195939), K2CO3This compound-2-carboxylate tandfonline.com
3-methyl-2-ethoxy carbonyl benzofuranHydrazine (B178648) hydrate3-methyl-2-benzofurancarbohydrazide rasayanjournal.co.inijcps.org
3-methyl –N'-(phenylmethylene) benzofuran-2- carbohydrazide (B1668358)Chloroacetyl chloride, Dioxane, triethylamine (B128534)1-(3-methyl benzofuran-2-yl)- carbohydrazide-3-chloro-4-phenyl azetidine-2-one rasayanjournal.co.in

Development of this compound-Based Materials in Advanced Applications

The unique structural and electronic properties of this compound make it a promising candidate for the development of advanced materials with a wide range of applications.

Organic Electronics and Optoelectronic Devices

Derivatives of this compound are being investigated for their potential use in organic electronics and optoelectronic devices due to their distinct electronic properties. evitachem.comsmolecule.com The benzofuran scaffold can be incorporated into larger molecular structures to create materials with tailored optical and electronic characteristics. For example, 3,6-bis(benzofuran-2-yl)diketopyrrolopyrroles have been synthesized and their photophysical properties studied, revealing absorption and emission in the biological window. rsc.org The introduction of a methyl group at the 3-position can influence the planarity of the molecule, which in turn affects its spectroscopic properties. rsc.org

Research has also focused on the synthesis of blue fluorescent benzofuran derivatives, with some compounds exhibiting high fluorescence quantum yields, making them interesting for applications as fluorophores. mdpi.com The optoelectronic properties of compounds like 5-(5-methyl-benzofuran-3-ylmethyl)-3H- mdpi.comevitachem.comoxadiazole-2-thione have been studied using computational methods, suggesting their potential as insulators in electronic devices. researchgate.net

Catalysis

The this compound scaffold is being explored for its potential applications in catalysis. The steric and electronic effects of the 3-methyl group can modulate the characteristics of the molecule, making it a candidate for use in catalytic systems. Manganese(III) porphyrins have been shown to be efficient catalysts for the oxidation of this compound. mdpi.com This biomimetic approach, which models the action of cytochrome P450 enzymes, can achieve high substrate conversion rates. mdpi.commdpi.com The catalytic oxidation of this compound primarily yields this compound-2(3H)-one. mdpi.com

Smart Materials and Biomaterials

The versatility of the this compound structure lends itself to the development of smart materials and biomaterials. Smart materials can respond to external stimuli, and the functionalization of the benzofuran ring allows for the tuning of these responses. While direct applications of this compound in smart materials are still emerging, the broader class of benzofurans is being investigated for such purposes.

In the realm of biomaterials, this compound derivatives are being incorporated into larger molecules with potential biological applications. The synthesis of conjugates and hybrid molecules containing the this compound moiety is a growing area of research, aiming to create new materials with specific therapeutic or diagnostic functions.

Advanced Pharmacological Screening and Lead Optimization

Derivatives of this compound have shown promise in various pharmacological areas, leading to advanced screening and lead optimization efforts to develop new therapeutic agents.

Researchers are actively designing and synthesizing novel this compound derivatives and evaluating their biological activities. For instance, a series of this compound derivatives were synthesized and tested for their antiproliferative activities against non-small cell lung cancer cell lines. nih.gov One derivative, 4c, which has a para-methoxy group on the terminal phenyl ring, demonstrated significant antiproliferative activity against the A549 cancer cell line. nih.gov Another study focused on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid, with one compound showing excellent activity against the A549 lung cancer cell line. researchgate.net

Lead optimization is a critical step in drug discovery, where promising compounds are modified to improve their efficacy and pharmacokinetic properties. preprints.org For this compound-based compounds, this involves strategies like molecular docking to understand their binding modes with biological targets, such as VEGFR-2. nih.gov This information guides the rational design of new derivatives with enhanced activity. nih.gov For example, the addition of a methyl group at the 3-position of a benzofuran ketone sulfamate (B1201201) was found to confer dual inhibitory activity against aromatase and steroid sulfatase, important targets in breast cancer treatment. rsc.org

Combination Therapies and Multi-target Approaches

A significant trend in cancer therapy is the use of combination therapies and multi-target drugs to overcome drug resistance and improve treatment outcomes. rsc.org this compound derivatives are being investigated in this context.

Studies have explored the potential of this compound-isatin conjugates in combination with conventional chemotherapeutic drugs for colorectal cancer. researchgate.net The results indicated that the combination treatment had a more potent cytotoxic effect than single-agent therapy. researchgate.net This suggests that this compound derivatives could be used to enhance the efficacy of existing cancer treatments. frontiersin.org

The development of multi-target inhibitors is another promising strategy. rsc.org Research has focused on designing this compound derivatives that can inhibit multiple biological targets simultaneously. For example, dual aromatase-steroid sulfatase inhibitors based on a benzofuran pharmacophore are being developed for the treatment of breast cancer. rsc.org The introduction of a methyl group at the 3-position of the benzofuran ring was shown to be crucial for achieving dual inhibitory activity. rsc.org This multi-targeting approach is a popular research area due to the development of drug resistance in cancer. rsc.org

Compound/DerivativeTarget/ApplicationKey FindingReference
This compound derivative 4cNon-small cell lung cancer (A549 cell line)High antiproliferative activity (IC50 = 1.48 µM) nih.gov
3-(morpholinomethyl)benzofuran derivative 16aNon-small cell lung cancer (NCI-H23 cell line)Potent antiproliferative activity (IC50 = 0.49 µM) and VEGFR-2 inhibition nih.gov
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (12b)Lung cancer (A549 cell line)Excellent anticancer activity (IC50 value of 0.858 µM) researchgate.net
This compound ketone sulfamate (19b, 19e)Breast cancer (dual aromatase and STS inhibition)Dual inhibitory activity with low nM IC50 values rsc.org
Benzofuran-isatin conjugate (5a)Colorectal cancerEnhances the cytotoxic efficiency of conventional chemotherapeutic drugs researchgate.netfrontiersin.org

In Vivo Efficacy and Toxicology Studies

The transition from in vitro activity to in vivo efficacy is a critical step in the drug discovery pipeline. For derivatives of this compound, several studies have begun to explore their effects within a living organism, providing crucial data on both their therapeutic potential and their safety profiles. vivotecnia.com These in vivo studies are indispensable for evaluating a compound's behavior in a complete biological system, which can reveal side effects or toxicities not apparent in isolated cellular assays. vivotecnia.com

A notable example involves a 3-carboxy-2-methylbenzofuran analog, which was investigated for its potential as a diuretic. nih.gov In mouse models, this compound, identified as 1d , did not increase urine volume on its own but significantly potentiated the diuretic effect of furosemide (B1674285) by 45% when administered at a dose of 10 mg/kg. nih.gov This demonstrates promising in vivo efficacy for this class of compounds in the context of fluid retention and hypertension. nih.gov

Another derivative, 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one (19m ), has shown potent oral activity in diabetic rat models as an aldose reductase inhibitor. acs.org It exhibited high oral bioavailability (98%) and a favorable plasma half-life of 26 hours in rats, highlighting its potential for development as an orally administered therapeutic. acs.org

Toxicology studies are paramount for identifying potential safety issues early in development. vivotecnia.com While comprehensive toxicology data on this compound itself is limited, studies on related benzofuran derivatives provide a framework for evaluation. laenderfinanzierungsprogramm.demdpi.com For instance, acute toxicity studies on novel anti-melanoma compounds, while not directly this compound derivatives, illustrate the typical methodology. mdpi.com In such studies, animals are administered the compound and monitored for clinical signs of distress, with subsequent analysis of blood chemistry, cell counts, and organ histopathology to detect any toxic effects. mdpi.com For any new therapeutic candidate, regulatory guidelines recommend evaluating the potential reversibility of any severe toxicity observed in nonclinical studies. europa.eu

Table 1: Summary of In Vivo Studies on this compound Derivatives

Compound/DerivativeStudy TypeModelKey FindingsReference(s)
1d (3-carboxy-2-methylbenzofuran analog)EfficacyMousePotentiated furosemide diuretic effect by 45%. nih.gov
19m (6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one)EfficacyDiabetic RatPotent and selective aldose reductase inhibitor with 98% oral bioavailability. acs.org
Bromoalkyl/bromoacetyl benzofuransCytotoxicityLeukemia Cell LinesDemonstrated selective toxicity against leukemic cells. mdpi.com
Benzofuran-isatin conjugate (5a )AnticancerColorectal Cancer Cell LinesIn vivo studies are requested to confirm promising in vitro anticancer potential. frontiersin.org

Clinical Translation Potential

The ultimate goal of medicinal chemistry research is the clinical translation of promising compounds into approved therapeutics. While many this compound derivatives have shown significant potential in preclinical studies, the path to clinical use is challenging. researchgate.netnih.gov Currently, there are no benzofuran compounds in clinical trials for cancer treatment. researchgate.net

However, the strong preclinical data for several derivatives suggest significant potential. For example, certain this compound-7-carboxamide derivatives have been identified as having potential for advancement into clinical trials. researchgate.net Similarly, a benzofuran-isatin conjugate, Compound 5a , has demonstrated interesting in vitro anticancer properties, prompting calls for in vivo studies to confirm its potential for colorectal cancer therapy. frontiersin.org The development of potent and selective inhibitors, such as the aldose reductase inhibitor 19m , also represents a significant step towards potential clinical application for diabetic complications. acs.org

The primary hurdles to clinical translation include demonstrating a favorable safety profile in extensive toxicology studies and proving efficacy in human subjects. mdpi.comeuropa.eu Future research will need to focus on optimizing the pharmacokinetic and toxicological properties of lead compounds to improve their chances of successfully navigating the rigorous process of clinical trials.

Bio-inspired Synthesis and Natural Product Mimicry

Nature is a master chemist, and many successful drugs are derived from or inspired by natural products. researchgate.netu-strasbg.fr The benzofuran scaffold is a core component of numerous natural products, which often possess diverse and potent biological activities. researchgate.netresearchgate.net This has led to significant interest in bio-inspired synthesis and natural product mimicry as a strategy for developing novel this compound derivatives.

Bio-inspired synthesis seeks to replicate nature's synthetic strategies in the laboratory. An example is the biomimetic reaction sequence used to create a series of dihydrobenzofuran lignans (B1203133) and benzofurans through the oxidative dimerization of compounds like p-coumaric acid methyl esters. acs.org This approach can provide efficient access to complex molecules that might be difficult to produce through traditional synthetic routes.

Natural product mimicry involves designing synthetic molecules that replicate the shape and functional features of a natural product to achieve similar biological effects. google.com This can involve mimicking specific structural motifs, such as the beta- and gamma-turns on protein surfaces that are often responsible for molecular recognition and binding. researchgate.net By incorporating the this compound core into structures that mimic bioactive natural products, researchers aim to create novel compounds with enhanced potency and selectivity. This strategy leverages the privileged structure of the benzofuran ring system, which is frequently found in molecules with interesting biological characteristics. laenderfinanzierungsprogramm.deresearchgate.net

Big Data and Artificial Intelligence in this compound Research

Chemoinformatics and Virtual Screening

Chemoinformatics is a key application of AI in chemistry that uses computational methods to analyze and model chemical and biological data. schrodinger.comnih.gov It plays a crucial role in the early stages of drug discovery by allowing researchers to screen vast virtual libraries of compounds before any experiments are conducted in the lab. nih.gov

Virtual screening can be based on the structure of the biological target (receptor-based) or on the structures of known active molecules (ligand-based). nih.gov For this compound research, these techniques are used to:

Filter large compound libraries: Researchers can computationally screen thousands or millions of virtual compounds to identify those most likely to bind to a specific biological target, such as an enzyme or receptor. nih.govfrontiersin.org This helps to focus laboratory efforts on the most promising candidates. nih.gov

Predict ADMET properties: Early prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. nih.gov Chemoinformatic models can flag compounds with potentially unfavorable properties, such as poor absorption or high toxicity, saving time and resources. frontiersin.org

Analyze chemical diversity: These tools help chemists understand and visualize the chemical space of their compound libraries, ensuring a diverse range of structures is explored. nih.gov

Specific examples in benzofuran research include the use of molecular docking to predict the binding of this compound derivatives to targets like Aurora A kinase and to investigate their potential as antituberculosis agents. lookchem.comdntb.gov.ua Software platforms like Maestro, Glide, and RDKit are commonly used for these chemoinformatic tasks. schrodinger.com

Table 2: Chemoinformatics Tools in this compound Research

Tool/TechniqueApplicationPurposeReference(s)
Molecular DockingVirtual ScreeningPredict binding affinity and orientation of ligands to a target protein. schrodinger.comlookchem.comdntb.gov.ua
ADMET PredictionCompound FilteringAssess drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.govfrontiersin.org
DFT CalculationsPredictive ModelingPredict molecular properties and degradation pathways.
QSAR ModelingActivity PredictionDevelop models that relate chemical structure to biological activity. acs.org
RDKit, Maestro, GlideSoftware PlatformsExecute chemoinformatics tasks like virtual screening and pharmacophore searching. schrodinger.com

Predictive Modeling for Synthesis and Activity

Building on virtual screening, predictive modeling uses AI and machine learning to create sophisticated models that can forecast various aspects of a molecule's behavior. This goes beyond simple binding predictions to encompass a wider range of properties.

In the context of this compound research, predictive models are being developed to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling. acs.org These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A predictive QSAR model was used in the development of aldose reductase inhibitors, demonstrating the utility of this approach. acs.org

Forecast Synthetic Pathways: AI can be used to predict potential chemical reactions and degradation pathways. For example, Density Functional Theory (DFT) calculations can be employed to analyze bond dissociation energies and predict how a molecule like a this compound derivative might decompose, guiding the design of more stable compounds.

Guide Structure-Activity Relationship (SAR) Studies: By predicting the activity of virtual compounds, these models can help chemists decide which new derivatives to synthesize to best explore the SAR and optimize potency and selectivity. lookchem.com

The combination of big data, AI, and predictive modeling represents a paradigm shift in chemical research. nih.gov By integrating these computational approaches, the design and development of new this compound-based therapeutics can be made more efficient, targeted, and ultimately, more successful.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Methylbenzofuran, and how can purity be optimized?

  • Methodological Answer : this compound can be synthesized via pseudo three-component methods using substituted benzofuran precursors. For example, alkyloxy and chloro derivatives of benzofuran (e.g., 3k, 3l, 3m) are synthesized in one-pot reactions with yields ranging from 52% to 70% . Optimization involves controlling reaction time, temperature (e.g., 74–76°C for crystallization), and stoichiometric ratios of alkoxy/chloro substituents. Purification via column chromatography or recrystallization ensures high purity, as confirmed by NMR (¹H and ¹³C) and melting point analysis .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H NMR of this compound derivatives shows distinct chemical shifts for aromatic protons (δ 6.5–7.8 ppm) and alkyl/alkoxy groups (δ 1.2–4.3 ppm). ¹³C NMR confirms carbon environments (e.g., carbonyl or ether linkages at δ 160–170 ppm). Melting point analysis (e.g., 74–76°C for crystalline derivatives) and mass spectrometry (for molecular ion peaks) further validate structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use ventilated fume hoods, nitrile gloves, and safety goggles to avoid dermal/ocular exposure. Avoid inhalation by using respirators for fine powders. Store in airtight containers away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-Methylbenzofuran) recommend flammability precautions and emergency washing procedures .

Advanced Research Questions

Q. How does this compound function in catalytic systems for removing oxygen-containing compounds (OCCs) from fuels?

  • Methodological Answer : In extractive-catalytic studies, this compound serves as a model OCC in fuel desulfurization/denitrogenation. It interacts with polyoxometalate catalysts under oxygen flow, undergoing oxidative cleavage. Experimental design includes substrate screening (e.g., furans vs. phenols) and monitoring reaction kinetics via GC-MS. Key parameters include catalyst loading (0.5–2.0 wt%), temperature (80–120°C), and solvent polarity (e.g., acetonitrile vs. toluene) to optimize conversion rates .

Q. What pharmacological applications exist for this compound derivatives, and how are they synthesized?

  • Methodological Answer : Sulfonamide-functionalized derivatives (e.g., 2-(4-Chloro-3-sulfamoylbenzoyl)-3-methylbenzo[b]furan) exhibit therapeutic potential. Synthesis involves Friedel-Crafts acylation of this compound with sulfamoylbenzoyl chlorides in dichloroethane, catalyzed by AlCl₃. Post-reaction purification via recrystallization (e.g., methanol/water) yields compounds validated by HPLC and X-ray crystallography. Bioactivity assays (e.g., enzyme inhibition) require structure-activity relationship (SAR) studies to optimize substituent effects .

Q. What analytical challenges arise in detecting this compound in complex mixtures, and how are they addressed?

  • Methodological Answer : Co-elution with structurally similar benzofurans (e.g., 5-APB or 6-APB) complicates GC-MS or LC-MS analysis. Solutions include:

  • Chromatographic optimization : Use polar columns (e.g., ZORBAX Eclipse Plus C18) with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve peaks.
  • Tandem MS : Employ MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 147 → 77 for this compound).
  • Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference .

Notes

  • Contradictions: Synthesis yields vary (52–70%) depending on substituents; chloro derivatives (e.g., 3m) exhibit lower yields due to steric effects .
  • Gaps: Limited data on this compound’s environmental persistence or metabolic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.